molecular formula C15H14Cl2F6N4 B13064365 N1-(2-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)amino)ethyl)-4-(trifluoromethyl)benzene-1,2-diamine hydrochloride

N1-(2-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)amino)ethyl)-4-(trifluoromethyl)benzene-1,2-diamine hydrochloride

Cat. No.: B13064365
M. Wt: 435.2 g/mol
InChI Key: ICZXMFKBQIEEII-UHFFFAOYSA-N
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Description

N1-(2-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)amino)ethyl)-4-(trifluoromethyl)benzene-1,2-diamine hydrochloride is a complex organic compound that features a combination of pyridine and benzene rings with trifluoromethyl and chloro substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)amino)ethyl)-4-(trifluoromethyl)benzene-1,2-diamine hydrochloride typically involves multiple steps. One common route starts with the preparation of 3-chloro-5-(trifluoromethyl)pyridin-2-amine, which is then reacted with 2-bromoethylamine to form the intermediate. This intermediate is further reacted with 4-(trifluoromethyl)benzene-1,2-diamine under specific conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N1-(2-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)amino)ethyl)-4-(trifluoromethyl)benzene-1,2-diamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to remove certain functional groups or to convert the compound into a more reduced form.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and trifluoromethyl positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield corresponding oxides, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

N1-(2-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)amino)ethyl)-4-(trifluoromethyl)benzene-1,2-diamine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.

    Industry: The compound may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N1-(2-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)amino)ethyl)-4-(trifluoromethyl)benzene-1,2-diamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-5-(trifluoromethyl)pyridin-2-amine
  • 4-(trifluoromethyl)benzene-1,2-diamine
  • 2-bromoethylamine

Uniqueness

N1-(2-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)amino)ethyl)-4-(trifluoromethyl)benzene-1,2-diamine hydrochloride is unique due to its combination of functional groups and structural features. This uniqueness allows it to interact with specific molecular targets in ways that similar compounds may not, making it valuable for various scientific and industrial applications.

Properties

Molecular Formula

C15H14Cl2F6N4

Molecular Weight

435.2 g/mol

IUPAC Name

1-N-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-4-(trifluoromethyl)benzene-1,2-diamine;hydrochloride

InChI

InChI=1S/C15H13ClF6N4.ClH/c16-10-5-9(15(20,21)22)7-26-13(10)25-4-3-24-12-2-1-8(6-11(12)23)14(17,18)19;/h1-2,5-7,24H,3-4,23H2,(H,25,26);1H

InChI Key

ICZXMFKBQIEEII-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)N)NCCNC2=C(C=C(C=N2)C(F)(F)F)Cl.Cl

Origin of Product

United States

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